molecular formula C22H23N3O3 B2388858 N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899960-52-2

N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No. B2388858
CAS RN: 899960-52-2
M. Wt: 377.444
InChI Key: HJLYRPSVBFQBJG-UHFFFAOYSA-N
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Description

Pyrazines are an important class of pharmacophores known for their versatility in pharmacological activity . They can be isolated from natural sources or produced synthetically . Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms . These heterocyclic analogs have been proven important scaffold in perfumeries, food industries, and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of pyrazine derivatives can be complex and varies depending on the specific compound. For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .


Chemical Reactions Analysis

The chemical reactions involving pyrazine derivatives can be diverse. For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .

Scientific Research Applications

N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been reported to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Furthermore, this compound has been found to have anti-oxidant properties by reducing oxidative stress and scavenging free radicals.

Mechanism of Action

The mechanism of action of N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. It has also been reported to activate the p38 MAPK pathway, which plays a role in cell proliferation and differentiation. Additionally, this compound has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. This compound has also been reported to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins that contribute to inflammation. Furthermore, this compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

Advantages and Limitations for Lab Experiments

N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. This compound is also soluble in organic solvents such as DMSO, which makes it suitable for use in cell culture experiments. However, this compound has some limitations as well. It is a relatively new compound, and its pharmacokinetic properties are not fully understood. Furthermore, this compound has not been extensively tested in animal models, and its safety profile is not well established.

Future Directions

There are several future directions for the research on N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide. One potential application of this compound is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also shown promise as a potential anti-cancer agent, and further studies are needed to investigate its efficacy in various types of cancer. Additionally, this compound has been found to have anti-oxidant properties, and its potential use in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease should be explored. Finally, more research is needed to fully understand the mechanism of action of this compound and its pharmacokinetic properties.
Conclusion
In conclusion, this compound, or this compound, is a promising chemical compound that has shown potential therapeutic benefits in various diseases. Its anti-inflammatory, anti-tumor, and anti-oxidant properties make it a promising candidate for further research. The synthesis method of this compound is relatively simple, and it has several advantages for lab experiments. However, its safety profile and pharmacokinetic properties need to be further investigated. Future research on this compound should focus on its potential applications in the treatment of various diseases and the elucidation of its mechanism of action.

Synthesis Methods

The synthesis of N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves a multi-step process that includes the reaction of aniline with 4-methoxybenzaldehyde to produce a Schiff base, followed by reduction with sodium borohydride to yield the corresponding amine. The amine is then reacted with ethyl acetoacetate to form the pyrrolopyrazine core, which is subsequently functionalized with a carboxamide group to produce the final product.

properties

IUPAC Name

N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-27-18-9-5-16(6-10-18)21-20-4-3-13-24(20)14-15-25(21)22(26)23-17-7-11-19(28-2)12-8-17/h3-13,21H,14-15H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLYRPSVBFQBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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